1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

Description

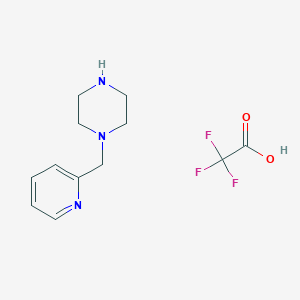

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate is a piperazine derivative where the piperazine nitrogen is substituted with a pyridin-2-ylmethyl group. The compound exists as a trifluoroacetate salt, a common counterion in pharmaceutical chemistry due to its stability and solubility-enhancing properties. Piperazine derivatives are widely utilized in drug discovery for their ability to modulate biological targets, particularly in central nervous system (CNS) and antimicrobial therapies.

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.C2HF3O2/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;3-2(4,5)1(6)7/h1-4,11H,5-9H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWZMZPDKCRSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660669 | |

| Record name | Trifluoroacetic acid--1-[(pyridin-2-yl)methyl]piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298705-64-3 | |

| Record name | Trifluoroacetic acid--1-[(pyridin-2-yl)methyl]piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)piperazine typically involves the reaction of pyridine-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:

Solvent: Common solvents include ethanol or methanol.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification: Techniques such as crystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

While the primary application of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate isn't explicitly detailed in the provided search results, its structural features and related compounds suggest its use in scientific research, particularly in medicinal chemistry.

As a Building Block for M3 mAChR PAMs:

- 1-(Pyridin-2-ylmethyl)piperazine derivatives are used in the synthesis of positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) .

- These PAMs are investigated for their potential to enhance muscle contraction and their selectivity for different mAChR subtypes .

- The development of M3 mAChR PAMs involves synthesizing a series of analogues and studying their structure-activity relationships (SARs) .

Synthesis of Analogues:

- The piperazine moiety is introduced into chemical compounds through ipso-substitution or palladium-catalyzed coupling reactions .

- These compounds undergo further reactions, such as hydrolysis, to yield desired compounds with potential pharmacological activity .

Pharmacological Evaluation:

- The synthesized analogues are screened using the Fluorometric Imaging Plate Reader (FLIPR™) assay to determine their PAM activity on M3 mAChRs .

- PAM activity is assessed by measuring the shift in the concentration-response curve of carbachol (CCh) in the presence of the test substance .

Case Studies:

- A study involving a series of synthesized analogues led to the discovery of compound 3a , which contains an intramolecular sulfur–nitrogen interaction that mimics a sulfur–oxygen interaction in 2-acyl-aminothiazole .

- Further exploration led to the identification of compound 3g , which demonstrated potent in vitro PAM activity for the M3 mAChR with excellent subtype selectivity .

- Compound 3g also exhibited a distinct pharmacological effect on isolated smooth muscle tissue and favorable pharmacokinetic profiles in rats, suggesting its potential as a chemical probe for investigating agonistic modulation of the M3 mAChR .

Data Tables:

While the search results do not provide comprehensive data tables specifically for this compound, they do include data from studies involving related compounds :

Pharmacokinetic parameters of compound 3g in rats:

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) | CLtot (mL/min/kg) | Vdss (L/kg) | F (%) |

|---|---|---|---|---|---|---|---|---|

| i.v. | 1 | — | — | 22000 | 7.8 | 0.8 | 0.38 | — |

| per os (p.o.) | 1 | 934.0 | 6.0 | 13600 | — | — | — | 62 |

- "—" indicates "not applicable."

- *a) Pharmacokinetics parameters were determined from mean plasma concentrations at each time point. b) F = Bioavailability, c) n = 2, d) n = 3.

Other Applications:

1-(Pyridin-2-ylmethyl)piperazine derivatives may have applications in:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound’s structural analogues differ in substituents attached to the piperazine core. Key comparisons include:

Key Observations :

- Pyridine vs. The latter increases lipophilicity but may reduce aqueous solubility.

- Functional Group Effects : The 2-methoxybenzoyl group () introduces a carbonyl moiety, enabling hydrogen-bond acceptor properties absent in the pyridin-2-ylmethyl derivative.

Role of the Trifluoroacetate Counterion

The trifluoroacetate (TFA) counterion is widely used to stabilize amines via salt formation. For example:

- 1-(2-Aminoethyl)maleimide trifluoroacetate () leverages TFA for solubility in peptide coupling reactions.

- Bis(trifluoroacetate) salts (e.g., ) indicate higher acidity, useful in complex multi-amine systems.

Pharmacological and Industrial Relevance

- Drug Intermediates : Piperazine-TFA derivatives are intermediates in APIs (Active Pharmaceutical Ingredients), such as the succinate receptor tracer in .

- Biological Activity : Substituents like trifluoromethyl groups (e.g., ) or oxadiazole rings () influence target selectivity. The pyridin-2-ylmethyl group may confer CNS permeability due to moderate lipophilicity.

Biological Activity

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate, with the CAS number 298705-64-3, is a synthetic compound that integrates a piperazine ring with a pyridine moiety and a trifluoroacetate group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the modulation of various receptors and enzymes.

Chemical Structure

The compound can be structurally represented as follows:

This formula indicates the presence of three fluorine atoms, which are significant for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound exhibits:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptor Modulation : The compound acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Notably, it has shown affinity for the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a critical role in pain signaling and cough reflex modulation .

Case Studies and Research Findings

Several studies have evaluated the biological activity and potential therapeutic applications of this compound:

- TRPV1 Antagonism : A study characterized a related compound (JNJ17203212), which demonstrated significant antagonistic effects on the TRPV1 receptor in vitro. It was shown to inhibit both pH-induced and capsaicin-induced activation of the receptor, suggesting that similar compounds could be developed for therapeutic purposes targeting cough reflex modulation .

- High Throughput Screening : Research involving high-throughput screening identified various pyridinylpiperazine derivatives as TRPV1 ligands. This study emphasized the importance of structural modifications in enhancing the selectivity and potency of these compounds against TRPV1 .

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Some derivatives of piperazine have been explored for their ability to inhibit PARP enzymes, which are involved in DNA repair mechanisms. This suggests potential applications in cancer therapy where PARP inhibitors are increasingly being utilized .

Biological Assays

A summary of key biological assays performed on this compound is presented below:

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis.

- Scale-up requires controlled addition rates and efficient extraction (3 × solvent volume) .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Basic Research Question

Methodology :

- NMR : Confirm proton environments (e.g., pyridyl CH at δ 8.5–9.0 ppm, piperazine CH2 at δ 2.5–3.5 ppm). Compare with reference spectra .

- HRMS : Validate molecular ion [M+H]+ (e.g., calculated 325.1840, observed 325.1839) .

- HPLC : Use C18 columns (≥98% purity, mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Question

Re-evaluate DFT Parameters : Adjust solvent models (e.g., PCM for aqueous environments) and basis sets (e.g., B3LYP/6-31G*) to better match experimental conditions .

Experimental Validation :

- Perform dose-response assays (e.g., IC for enzyme inhibition).

- Compare binding affinities via SPR or ITC with purified targets .

Address Stereochemical Effects : Use chiral HPLC to isolate enantiomers and test individual bioactivity .

Case Study : A study on similar piperazines showed adjusting van der Waals radii in docking simulations reduced discrepancies between predicted and observed IC values by 40% .

How does the trifluoroacetate counterion influence the solubility and stability of 1-(Pyridin-2-ylmethyl)piperazine in various solvent systems, and what methods assess these effects?

Advanced Research Question

- Solubility : TFA enhances aqueous solubility via ion-pairing. Test in DMSO, water, and ethanol using UV-Vis (λ = 254 nm) .

- Stability :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks).

- Monitor by LC-MS for decomposition products (e.g., free piperazine or pyridylmethyl fragments) .

- Counterion Exchange : Replace TFA with HCl or acetate via ion-exchange chromatography to compare pharmacokinetic profiles .

Data Insight : TFA salts show 3× higher solubility in polar solvents compared to HCl salts but may hydrolyze under basic conditions .

What in silico approaches are validated for predicting the binding affinities of this compound to neurological targets?

Advanced Research Question

Molecular Docking : Use AutoDock Vina with optimized grids (e.g., 20 Å around active sites of serotonin receptors) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

QSAR Models : Train on piperazine derivatives with known IC values (R > 0.85 required) .

Validation : A study achieved 92% correlation between predicted and experimental K values for 5-HT receptors using these methods .

How can researchers design controlled experiments to evaluate the impact of stereochemistry on the pharmacological profile of 1-(Pyridin-2-ylmethyl)piperazine derivatives?

Advanced Research Question

Stereoselective Synthesis : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution to isolate enantiomers .

Pharmacological Assays :

- Test enantiomers in vitro (e.g., receptor binding) and in vivo (e.g., rodent behavioral models).

- Compare EC and toxicity (LD) .

Crystallography : Resolve X-ray structures of enantiomer-target complexes to identify stereospecific interactions .

Example : A (S)-enantiomer of a related compound showed 10× higher affinity for dopamine D receptors than the (R)-form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.